molecular formula C23H19N3O4 B11439181 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11439181
M. Wt: 401.4 g/mol
InChI Key: BXILIKRMICHVIN-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of ethyl and nitrophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzaldehyde with 3-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Hydroxylated or carboxylated derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitro and ethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique quinazoline core and the presence of both ethyl and nitrophenyl groups

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-2-16-10-12-18(13-11-16)25-22(27)20-8-3-4-9-21(20)24(23(25)28)15-17-6-5-7-19(14-17)26(29)30/h3-14H,2,15H2,1H3

InChI Key

BXILIKRMICHVIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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